molecular formula C12H10ClFN2O3 B14473708 Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- CAS No. 67207-91-4

Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro-

Cat. No.: B14473708
CAS No.: 67207-91-4
M. Wt: 284.67 g/mol
InChI Key: GLWKLMLIBJUTMN-UHFFFAOYSA-N
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Description

Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- is a synthetic organic compound that belongs to the class of uracil derivatives This compound is characterized by the presence of a uracil ring substituted with a 3-chloro-4-methoxybenzyl group at the 1-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with uracil, 3-chloro-4-methoxybenzyl chloride, and a fluorinating agent.

    N-Alkylation: Uracil is reacted with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form 1-(3-chloro-4-methoxybenzyl)uracil.

    Fluorination: The 1-(3-chloro-4-methoxybenzyl)uracil is then treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 5-position, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and methoxy groups.

    Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, which may alter its electronic properties and reactivity.

    Cyclization Reactions: The compound can form cyclic derivatives through intramolecular cyclization reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted uracil derivatives.

    Oxidation Products: Oxidized forms of the uracil ring.

    Cyclized Products: Cyclic uracil derivatives with potential biological activity.

Scientific Research Applications

Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom at the 5-position enhances its binding affinity and specificity for certain biological targets, potentially inhibiting their activity. The compound may also interfere with DNA replication and transcription processes, leading to its potential use as an anticancer or antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer drug that also contains a fluorine atom at the 5-position of the uracil ring.

    1-Benzyluracil: A compound with a benzyl group at the 1-position, similar to the 3-chloro-4-methoxybenzyl group in the target compound.

    3-Chloro-4-methoxybenzyl derivatives: Compounds with similar substituents on different core structures.

Uniqueness

Uracil, 1-(3-chloro-4-methoxybenzyl)-5-fluoro- is unique due to the combination of the 3-chloro-4-methoxybenzyl group and the fluorine atom, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile research tool and therapeutic agent.

Properties

CAS No.

67207-91-4

Molecular Formula

C12H10ClFN2O3

Molecular Weight

284.67 g/mol

IUPAC Name

1-[(3-chloro-4-methoxyphenyl)methyl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C12H10ClFN2O3/c1-19-10-3-2-7(4-8(10)13)5-16-6-9(14)11(17)15-12(16)18/h2-4,6H,5H2,1H3,(H,15,17,18)

InChI Key

GLWKLMLIBJUTMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(=O)NC2=O)F)Cl

Origin of Product

United States

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